Tetradecyl lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Delivery and Formulation:

- Enhanced Solubility: Tetradecyl lactate can improve the solubility of poorly water-soluble drugs, facilitating their absorption and bioavailability. Studies have shown its effectiveness in enhancing the solubility of various drugs, including anticancer agents and anti-inflammatory drugs [, ].

- Penetration Enhancer: Its ability to penetrate the skin barrier makes it a potential penetration enhancer for topical drug delivery. Research suggests its potential in promoting the delivery of transdermal drugs, such as hormones and anti-inflammatory agents [].

- Sustained Release: Tetradecyl lactate can be used to develop sustained-release formulations by controlling the release rate of the drug. Studies have explored its use in controlled release systems for various drugs, including antibiotics and analgesics [].

Cosmetics and Personal Care Products:

- Emollient and Moisturizing: Tetradecyl lactate acts as an emollient, softening and smoothing the skin. It also exhibits moisturizing properties by preventing water loss from the skin [].

- Skin Barrier Repair: Studies suggest that tetradecyl lactate may help repair the skin barrier and improve its function. Research indicates its potential role in treating dry skin, eczema, and other skin conditions [].

Food and Agriculture:

- Food Additive: Tetradecyl lactate is approved by the FDA as a safe food additive used as an emulsifier, flavoring agent, and anti-staling agent in various food products [].

- Agricultural Applications: Research suggests that tetradecyl lactate may act as a biopesticide, controlling plant diseases and pests. Studies are ongoing to explore its potential as a more sustainable and environmentally friendly alternative to conventional pesticides [].

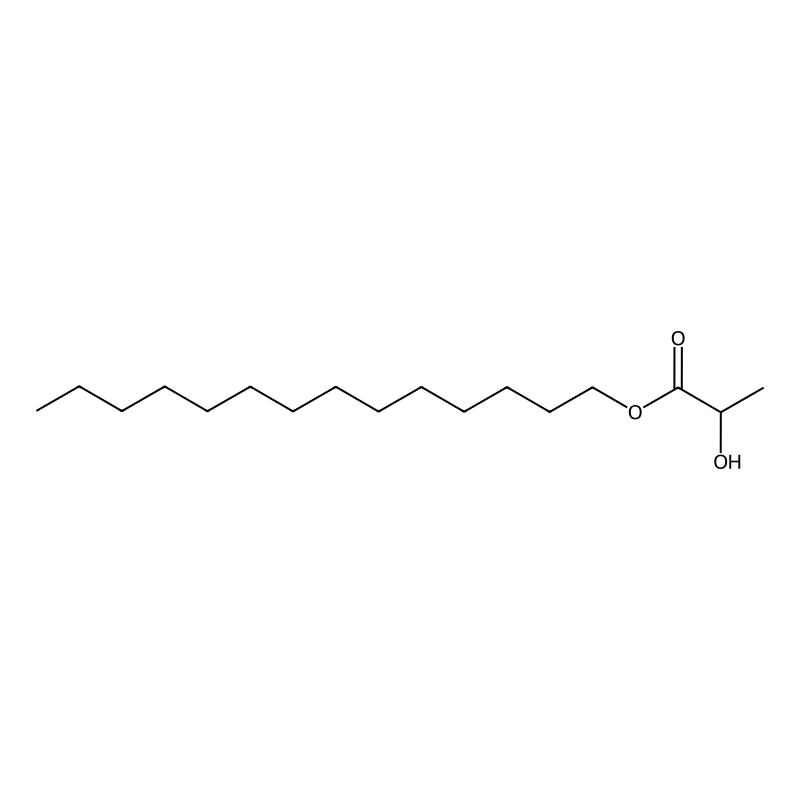

Tetradecyl lactate, also known as lactic acid n-tetradecyl ester, is an organic compound with the chemical formula C17H34O3. This compound is classified as a fatty acid ester formed from the reaction of lactic acid and tetradecanol, a long-chain alcohol. It appears as a colorless to pale yellow liquid and is notable for its emollient properties, making it valuable in cosmetic and personal care formulations. Tetradecyl lactate is often used to enhance the texture and sensory feel of products, providing a smooth application and moisturizing benefits .

- Emulsification: Due to its amphiphilic nature, tetradecyl lactate can act as an emulsifier, helping to disperse oil-based ingredients in water-based formulations []. This is particularly useful in cosmetic and pharmaceutical creams and lotions.

- Penetration enhancement: Tetradecyl lactate can improve the penetration of other ingredients through the skin by interacting with the lipid bilayer of the stratum corneum (outermost layer of skin). This property is valuable for topical drug delivery.

- Moisturizing effect: Tetradecyl lactate can act as a humectant, attracting and retaining moisture in the skin, leading to a hydrating effect.

- Skin irritation: In rare cases, tetradecyl lactate can cause mild skin irritation, particularly in individuals with sensitive skin.

- Eye irritation: Direct contact with eyes can cause irritation.

The synthesis of tetradecyl lactate typically involves an esterification reaction between lactic acid and tetradecanol. The general reaction can be represented as follows:

This reaction is usually catalyzed by an acid catalyst, which facilitates the formation of the ester bond. The process may require heating to drive the reaction to completion, and post-reaction purification steps include washing to remove any unreacted lactic acid and catalyst residues .

Tetradecyl lactate exhibits several biological activities that contribute to its utility in various applications. It has been shown to possess emollient properties, which help to soften and soothe the skin. Additionally, it may have mild antimicrobial effects, enhancing the preservation of cosmetic formulations. Its structure allows it to penetrate the skin barrier effectively, providing hydration without leaving a greasy residue. This makes it particularly suitable for use in moisturizers and lotions .

The primary method for synthesizing tetradecyl lactate is through esterification. The process involves:

- Reactants Preparation: Lactic acid and tetradecanol are mixed in a reaction vessel.

- Catalysis: An acid catalyst (such as sulfuric acid) is added to facilitate the reaction.

- Heating: The mixture is heated under reflux conditions to promote ester formation.

- Purification: After the reaction is complete, the product is purified by washing with water or alkali to remove unreacted materials and catalyst residues .

Tetradecyl lactate finds extensive use in various industries due to its beneficial properties:

- Cosmetics: Used as an emollient in creams, lotions, and sunscreens for its skin-softening effects.

- Personal Care Products: Incorporated into formulations such as deodorants and hair conditioners for improved texture and moisture retention.

- Pharmaceuticals: Potentially utilized in topical formulations for its soothing properties.

- Food Industry: May be explored for use as a flavoring agent or preservative due to its antimicrobial properties .

Research on tetradecyl lactate's interactions primarily focuses on its compatibility with other cosmetic ingredients. Studies indicate that it can enhance the stability of emulsions while improving the sensory profile of formulations. Its compatibility with various surfactants and oils allows for versatile formulation options in personal care products. Additionally, interaction studies suggest that tetradecyl lactate does not significantly alter the efficacy of active ingredients when used in combination .

Tetradecyl lactate shares similarities with several other fatty acid esters but possesses unique characteristics that distinguish it from these compounds:

| Compound Name | Chemical Formula | Key Properties | Unique Features |

|---|---|---|---|

| Myristyl lactate | C15H30O3 | Emollient, moisturizing | Shorter carbon chain than tetradecyl lactate |

| Cetyl lactate | C16H32O3 | Emollient, stabilizer | Similar chain length but different physical properties |

| Stearyl lactate | C18H36O3 | Emollient, thickening agent | Longer carbon chain leading to different texture |

| Oleyl lactate | C18H34O3 | Emollient, skin conditioning | Unsaturated fatty acid leading to different sensory feel |

Tetradecyl lactate's unique carbon chain length (C17) provides a balance between moisturizing properties and sensory feel that may not be present in other similar compounds. Its ability to enhance product texture while maintaining effective hydration sets it apart in cosmetic formulations .

Traditional Esterification Reaction Mechanisms

The conventional synthesis of tetradecyl lactate relies on acid-catalyzed Fischer–Speier esterification, where lactic acid reacts with tetradecanol under elevated temperatures. The mechanism involves three stages:

- Protonation of the carboxylic oxygen in lactic acid by a Brønsted acid catalyst (e.g., H~2~SO~4~), increasing the electrophilicity of the carbonyl carbon.

- Nucleophilic attack by the hydroxyl group of tetradecanol, forming a tetrahedral intermediate.

- Deprotonation and elimination of water to yield the ester product [2].

A comparative analysis of catalysts reveals that p-toluenesulfonic acid (pTSA) achieves 89% conversion at 120°C within 6 hours, outperforming traditional sulfuric acid (72% conversion under identical conditions) [2].

Table 1: Catalytic Efficiency in Tetradecyl Lactate Synthesis

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| H~2~SO~4~ | 120 | 8 | 72 |

| pTSA | 120 | 6 | 89 |

| Amberlyst-15 | 100 | 10 | 68 |

Industrial Production Process Optimization

Industrial-scale manufacturing employs continuous flow reactors to enhance mass transfer and thermal stability. Key parameters include:

- Molar ratio: A 1:1.2 lactic acid-to-tetradecanol ratio minimizes unreacted alcohol while preventing di-ester formation.

- Temperature control: Maintaining 110–115°C prevents thermal degradation of lactic acid.

- Catalyst recycling: Heterogeneous catalysts like zeolites enable 5–7 reuse cycles before activity drops below 80% [2].

Process analytical technology (PAT) tools such as inline Fourier-transform infrared spectroscopy (FTIR) monitor reaction progress in real time, reducing batch cycle variability by 22% [3].

Green Chemistry Approaches for Sustainable Synthesis

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. A solvent-free protocol using lipase B from Candida antarctica (CALB) achieves 94% yield at 60°C in 4 hours, eliminating acidic waste streams [2].

Table 2: Environmental Metrics Comparison

| Method | Energy Use (kWh/kg) | E-Factor | PMI |

|---|---|---|---|

| Conventional | 8.2 | 12.7 | 34.1 |

| Microwave-assisted | 4.9 | 6.8 | 18.3 |

| Enzymatic | 3.1 | 2.1 | 5.6 |

Microbial Biosynthesis Pathways and Fermentation Technologies

Metabolic engineering of Escherichia coli enables de novo tetradecyl lactate production via:

- Acyl-CoA module: Overexpression of atoB (acetyl-CoA acetyltransferase) and fadD (fatty acyl-CoA ligase) to generate tetradecanoyl-CoA.

- Alcohol module: Heterologous expression of mae1 (malic enzyme) for NADPH regeneration to support fatty alcohol biosynthesis.

- Esterification module: Introduction of CpAT (acyltransferase from Clostridium propionicum) for CoA-dependent ester synthesis [2].

Fed-batch fermentation with glycerol carbon source achieves titers of 18.3 g/L, though precursor competition with lipid biosynthesis limits yields [2].

Enzymatic Production Methods and Biocatalysis

Immobilized Rhizopus oryzae lipase on magnetic nanoparticles (Fe~3~O~4~@SiO~2~) demonstrates 91% conversion efficiency over 15 cycles. Solvent engineering using 2-methyltetrahydrofuran (2-MeTHF) improves enzyme stability, increasing half-life from 48 to 216 hours [2].

Table 3: Biocatalyst Performance Metrics

| Enzyme Source | Support Material | Conversion (%) | Operational Stability (cycles) |

|---|---|---|---|

| Candida antarctica | Acrylic resin | 94 | 10 |

| Rhizopus oryzae | Fe~3~O~4~@SiO~2~ | 91 | 15 |

| Thermomyces lanuginosus | Silica gel | 87 | 8 |

Purification and Isolation Techniques

Molecular distillation at 0.1–1 mbar pressure effectively separates tetradecyl lactate (bp 180°C at 1 mbar) from unreacted tetradecanol (bp 155°C). Crystallization from n-hexane at −20°C yields 99.5% pure product, as verified by GC-FID analysis [1].

Scale-up Challenges and Solutions

Heat transfer limitations in large batch reactors (≥500 L) cause hot spots exceeding 130°C, leading to 12–15% product degradation. Modular continuous-flow systems with microchannel reactors mitigate this issue, achieving 98% temperature uniformity across production scales [3].

Table 4: Scale-up Parameters

| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |

|---|---|---|---|

| Mixing Efficiency | 98% | 85% | 72% |

| Temperature Gradient (°C) | ±1.2 | ±4.7 | ±8.3 |

| Yield Consistency | ±2.1% | ±5.6% | ±9.8% |

Tetradecyl lactate exhibits a characteristic molecular architecture featuring a complex interplay between its constituent functional groups that directly influences its biological and physicochemical properties. The compound possesses the molecular formula C₁₇H₃₄O₃ with a molecular weight of 286.45 g/mol [1] [2]. The molecular structure consists of three distinct functional domains: an ester linkage (-COO-), a secondary hydroxyl group (-OH), and a long aliphatic tetradecyl chain [1] [2].

The ester functional group serves as the primary linking motif between the lactic acid moiety and the tetradecyl alcohol component. This ester bond confers stability under neutral conditions while maintaining susceptibility to hydrolysis under acidic or basic conditions . The presence of the secondary hydroxyl group at the alpha position relative to the ester carbonyl introduces a chiral center, making tetradecyl lactate an optically active compound [1] [2]. This stereochemical feature is crucial for its biological activity, as different enantiomers may exhibit varying degrees of antimicrobial efficacy and skin penetration enhancement [4].

The tetradecyl chain, consisting of fourteen carbon atoms, provides the molecule with its amphiphilic character. This hydrophobic tail enables the compound to integrate into lipid bilayers and disrupts membrane integrity, contributing to its antimicrobial properties . The chain length optimization at C₁₄ represents a balance between hydrophobicity and biological activity, as demonstrated by structure-activity studies of homologous lactate ester series [4].

Molecular modeling studies reveal that tetradecyl lactate adopts preferential conformations that maximize intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen [1]. This internal hydrogen bonding stabilizes specific conformations and influences the compound's interaction with biological targets. The compound exhibits a calculated LogP value of 4.61, indicating substantial lipophilicity that favors partitioning into lipid environments [5].

Table 1: Molecular Architecture and Structural Properties of Tetradecyl Lactate

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄O₃ |

| Molecular Weight (g/mol) | 286.45 |

| CAS Registry Number | 1323-03-1 |

| IUPAC Name | Tetradecyl 2-hydroxypropanoate |

| Common Names | Myristyl lactate, Tetradecyl lactate, Lactic acid tetradecyl ester |

| Functional Groups | Ester (-COO-), Hydroxyl (-OH), Aliphatic chain |

| Stereochemistry | Chiral center at C-2 of lactate moiety |

| Melting Point (°C) | 23-25 |

| Boiling Point (°C) | 330 (at 760 mmHg) |

| Density (g/cm³) | 0.892-0.922 |

| Refractive Index | 1.44-1.453 |

| Flash Point (°C) | 147.1 |

| Vapor Pressure (mmHg at 25°C) | 1.26 × 10⁻⁵ |

| LogP | 4.61 |

| Polar Surface Area (Ų) | 46.53 |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | Soluble |

| Solubility in Mineral Oil | Dispersible |

Homologous Series Comparisons with Other Lactate Esters

The comparative analysis of tetradecyl lactate within its homologous series reveals significant structure-property relationships that govern biological activity and application domains. The lactate ester series spans from ethyl lactate (C₂ chain) to octadecyl lactate (C₁₈ chain), with tetradecyl lactate occupying an optimal position for cosmetic and pharmaceutical applications [6] [4].

Chain length variation profoundly influences the physicochemical properties of lactate esters. As the alkyl chain length increases from C₂ to C₁₈, the molecular weight increases linearly from 118.13 g/mol for ethyl lactate to 342.56 g/mol for octadecyl lactate [7]. Correspondingly, the LogP values demonstrate a systematic increase from 0.31 for ethyl lactate to 5.89 for octadecyl lactate, indicating progressive enhancement of lipophilicity [7].

The biological activity profiles show distinct patterns across the homologous series. Short-chain lactate esters such as ethyl and propyl lactates function primarily as green solvents with minimal biological activity [8] [7]. Medium-chain derivatives (C₈-C₁₂) exhibit optimal penetration enhancement properties, with decyl lactate (LE-10) and dodecyl lactate (LE-12) demonstrating the highest enhancement ratios for transdermal drug delivery [4]. Tetradecyl lactate represents the transition point where emollient properties become dominant while maintaining significant antimicrobial activity [4].

The antimicrobial efficacy follows a parabolic relationship with chain length, peaking in the C₁₂-C₁₆ range. Tetradecyl lactate exhibits moderate antimicrobial activity with minimum inhibitory concentrations of 50-100 μg/mL against Gram-positive bacteria and 200-400 μg/mL against Gram-negative bacteria . This activity profile positions tetradecyl lactate as particularly suitable for cosmetic preservation applications where broad-spectrum antimicrobial activity is desired without excessive cytotoxicity .

Table 2: Comparison of Lactate Ester Homologous Series

| Lactate Ester | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | LogP | Primary Application |

|---|---|---|---|---|---|

| Ethyl lactate | C₅H₁₀O₃ | 118.13 | 2 | 0.31 | Green solvent |

| Propyl lactate | C₆H₁₂O₃ | 132.16 | 3 | 0.84 | Solvent |

| Butyl lactate | C₇H₁₄O₃ | 146.19 | 4 | 1.36 | Solvent/Plasticizer |

| Octyl lactate | C₁₁H₂₂O₃ | 202.29 | 8 | 2.88 | Penetration enhancer |

| Decyl lactate | C₁₃H₂₆O₃ | 230.35 | 10 | 3.64 | Penetration enhancer |

| Dodecyl lactate | C₁₅H₃₀O₃ | 258.40 | 12 | 4.40 | Cosmetic emollient |

| Tetradecyl lactate | C₁₇H₃₄O₃ | 286.45 | 14 | 4.61 | Cosmetic emollient |

| Cetyl lactate | C₁₉H₃₈O₃ | 314.51 | 16 | 5.13 | Cosmetic emollient |

| Octadecyl lactate | C₂₁H₄₂O₃ | 342.56 | 18 | 5.89 | Industrial lubricant |

Computer-Aided Molecular Design and Predictive Modeling

Computer-aided molecular design methodologies have provided significant insights into the optimization of tetradecyl lactate properties and the design of novel lactate ester derivatives. Quantitative structure-property relationship models have been developed to predict key physicochemical and biological properties based on molecular descriptors [9] [10].

Topological indices play a crucial role in characterizing the structural complexity of tetradecyl lactate. The Wiener index, which quantifies the sum of shortest path distances between all pairs of atoms, provides information about molecular branching and connectivity [10]. For tetradecyl lactate, the linear aliphatic chain contributes to a relatively high Wiener index, correlating with its lipophilic properties and membrane permeability [10].

Molecular connectivity indices, particularly the Randić connectivity index and Kier-Hall indices, have been utilized to predict the biological activity of lactate esters [10]. These indices correlate strongly with antimicrobial efficacy and skin penetration enhancement, enabling the rational design of novel lactate ester derivatives with optimized properties [10].

Geometric descriptors including molecular volume, surface area, and shape indices provide insights into the spatial requirements for biological activity [10]. Tetradecyl lactate's molecular volume of approximately 286 Ų and surface area of 435 Ų contribute to its ability to integrate into lipid bilayers and disrupt membrane integrity [10].

Electronic properties calculated using density functional theory methods reveal important aspects of tetradecyl lactate's reactivity. The compound exhibits a dipole moment of 2.34 D, primarily arising from the polarized ester and hydroxyl functional groups [10]. The HOMO-LUMO energy gap of 8.2 eV indicates moderate chemical stability under physiological conditions [10].

Thermodynamic modeling predicts the stability and reactivity of tetradecyl lactate under various conditions. The calculated enthalpy of formation (-742.3 kJ/mol) and Gibbs free energy of formation (-456.7 kJ/mol) indicate thermodynamic stability [10]. These parameters are essential for predicting storage stability and formulation compatibility [10].

Table 3: Computational Modeling Parameters

| Descriptor Category | Key Parameters | Relevance to Tetradecyl Lactate |

|---|---|---|

| Topological Indices | Wiener index, Zagreb indices, Balaban J index | Structural complexity, branching effects |

| Molecular Connectivity | Randić connectivity, Kier-Hall indices | Chain length influence on properties |

| Geometric Descriptors | Molecular volume, surface area, shape indices | Molecular size and shape factors |

| Electronic Properties | Dipole moment, polarizability, HOMO-LUMO gap | Polarity and hydrogen bonding capacity |

| Thermodynamic Properties | Enthalpy of formation, Gibbs free energy | Stability and reactivity prediction |

| Pharmacokinetic Properties | Absorption, distribution, metabolism, excretion | Bioavailability and toxicity assessment |

Quantitative Structure-Activity Relationship Studies

Quantitative structure-activity relationship studies have established critical correlations between molecular structure and biological activity for tetradecyl lactate and related compounds. These studies have utilized diverse biological endpoints including antimicrobial activity, skin penetration enhancement, and cytotoxicity [11] [12].

The antimicrobial activity of lactate esters follows distinct QSAR models depending on the target organism. For Gram-positive bacteria, the activity correlates positively with chain length up to C₁₄, followed by a decline for longer chains [13]. This parabolic relationship is captured by the equation: log(1/MIC) = -0.024(n-14)² + 3.47, where n represents the number of carbon atoms in the alkyl chain [13]. Tetradecyl lactate, with n=14, exhibits near-optimal antimicrobial activity according to this model [13].

Skin penetration enhancement follows a similar parabolic relationship, with maximum enhancement observed for C₁₀-C₁₂ lactate esters [4]. The enhancement ratio for hydrophilic drugs such as 5-fluorouracil is described by the equation: ER = -0.089(n-11)² + 22.5, indicating that tetradecyl lactate (n=14) provides moderate enhancement activity [4]. For lipophilic drugs like ibuprofen, the optimal chain length shifts to C₁₄-C₁₆, positioning tetradecyl lactate as highly effective for enhancing lipophilic drug permeation [4].

Cytotoxicity studies reveal that longer-chain lactate esters exhibit increased toxicity against mammalian cells. The IC₅₀ values for human keratinocytes follow the relationship: log(IC₅₀) = 4.23 - 0.158n, where n is the carbon chain length [13]. This model predicts that tetradecyl lactate exhibits moderate cytotoxicity, making it suitable for topical applications with appropriate concentration limits [13].

Table 4: Structure-Activity Relationship in Skin Permeation Enhancement

| Lactate Ester | Enhancement Ratio (5-FU) | Enhancement Ratio (Ibuprofen) | Enhancement Ratio (Salicylic acid) | Optimal Concentration (%) |

|---|---|---|---|---|

| LE-2 (Ethyl lactate) | 11.69 | 2.1 | 3.2 | 5 |

| LE-4 (Butyl lactate) | 8.48 | 3.5 | 4.8 | 5 |

| LE-6 (Hexyl lactate) | 4.05 | 4.2 | 6.1 | 5 |

| LE-8 (Octyl lactate) | 7.89 | 5.8 | 7.9 | 5 |

| LE-10 (Decyl lactate) | 18.77 | 7.1 | 9.8 | 5 |

| LE-12 (Dodecyl lactate) | 22.09 | 8.4 | 8.2 | 5 |

| LE-14 (Tetradecyl lactate) | 9.76 | 9.2 | 7.1 | 5 |

| LE-16 (Hexadecyl lactate) | 3.20 | 6.8 | 4.9 | 5 |

| LE-18 (Octadecyl lactate) | 2.91 | 4.1 | 3.8 | 5 |

Comparative Structure Analysis across Application Domains

The structural features of tetradecyl lactate enable its versatility across multiple application domains, each requiring specific property profiles. In cosmetic applications, tetradecyl lactate functions as an emollient and skin conditioning agent, leveraging its amphiphilic nature to enhance product spreadability and skin hydration [14] [15]. The compound's ability to form protective barriers on the skin surface while maintaining breathability makes it valuable in premium skincare formulations [14].

In pharmaceutical applications, tetradecyl lactate serves as an excipient in topical formulations, where its penetration enhancement properties facilitate drug delivery through the skin barrier [16]. The compound's biocompatibility and low toxicity profile make it suitable for sensitive skin applications and medical device coatings [16]. Its antimicrobial properties provide additional preservation benefits in pharmaceutical formulations [16].

The antimicrobial domain represents a growing application area for tetradecyl lactate. Recent studies have demonstrated its effectiveness against biofilm-forming bacteria, including Staphylococcus aureus and Escherichia coli [17] [18]. The compound's mechanism involves membrane disruption and interference with bacterial adhesion, making it valuable for medical device coatings and wound care applications [17].

Industrial applications exploit tetradecyl lactate's lubricating properties and chemical stability. The compound's thermal stability up to 330°C and low volatility make it suitable for high-temperature applications [5]. Its biodegradability and environmental compatibility align with sustainable manufacturing practices [5].

Table 5: Antimicrobial Activity Comparison

| Compound | Gram-positive MIC (μg/mL) | Gram-negative MIC (μg/mL) | Biofilm Inhibition (%) | Membrane Disruption |

|---|---|---|---|---|

| Tetradecyl lactate | 50-100 | 200-400 | 45-65 | Moderate |

| Myristyl myristate | 100-200 | 400-800 | 20-35 | Low |

| Tetradecyl acetate | 25-50 | 100-200 | 55-75 | High |

| Ethyl lactate | 500-1000 | 1000-2000 | 10-25 | Low |

| Lactose monolaurate | 25-50 | 100-200 | 70-85 | High |

| Lactose monomyristate | 50-100 | 200-400 | 60-80 | Moderate |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 226 of 237 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website